An In-depth Technical Guide to the Conformational Analysis of trans-2-chlorocyclohexanecarboxylic acid
An In-depth Technical Guide to the Conformational Analysis of trans-2-chlorocyclohexanecarboxylic acid
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic systems, particularly substituted cyclohexanes, a thorough understanding of their conformational preferences is paramount in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive exploration of the conformational analysis of trans-2-chlorocyclohexanecarboxylic acid. We will delve into the theoretical underpinnings of cyclohexane stereochemistry, quantitatively assess the conformational equilibrium through the application of A-values, and explore the potential for intramolecular interactions. Furthermore, this guide will present detailed experimental and computational protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Density Functional Theory (DFT) calculations, to provide a multi-faceted approach to elucidating the conformational landscape of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and practices of modern conformational analysis.
Introduction: The Significance of Molecular Shape
In the realm of drug discovery and molecular recognition, the concept of a molecule as a static, two-dimensional entity is a gross oversimplification. The reality is that molecules, particularly those containing single bonds, are dynamic systems that can adopt a variety of three-dimensional arrangements known as conformations.[1][2] The specific conformation that a molecule predominantly adopts can profoundly influence its physical properties, spectroscopic signatures, and, most critically, its ability to interact with biological targets such as enzymes and receptors.
The cyclohexane ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its puckered, non-planar nature gives rise to distinct chair, boat, and twist-boat conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain.[1][3] When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities. The energetic preference of a substituent for the equatorial position is a key determinant of the overall conformational equilibrium of the molecule.[4][5]
trans-2-chlorocyclohexanecarboxylic acid presents an interesting case study in conformational analysis. As a disubstituted cyclohexane, the interplay between the chloro and carboxylic acid groups dictates the preferred three-dimensional structure. This guide will systematically dissect the factors governing this preference, providing both theoretical insights and practical methodologies for its investigation.
Theoretical Framework: Chair Conformations and A-Values
The most stable conformation of a cyclohexane ring is the chair form, which can rapidly interconvert between two equivalent chair conformations through a process known as ring flipping.[1] In this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a monosubstituted cyclohexane, the two chair conformations are no longer equal in energy. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain, specifically 1,3-diaxial interactions.[6][7]
The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][8] A larger A-value signifies a greater preference for the equatorial position.[8]
For trans-2-chlorocyclohexanecarboxylic acid, we must consider the A-values for both the chlorine atom and the carboxylic acid group.
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Chlorine (Cl): The A-value for a chlorine atom is approximately 0.43 kcal/mol.[8] This relatively small value is attributed to the long carbon-chlorine bond length, which reduces the steric interaction with the axial hydrogens.[8]
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Carboxylic Acid (COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol. However, it is important to note that in some systems, electronic factors can lead to a stabilization of the axial conformation, challenging the purely steric-based prediction.[4]
The trans configuration in a 1,2-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).[7][9]
The conformational equilibrium for trans-2-chlorocyclohexanecarboxylic acid can be visualized as follows:
Caption: Conformational equilibrium of trans-2-chlorocyclohexanecarboxylic acid.
Generally, the diequatorial conformer is significantly more stable than the diaxial conformer because it avoids the destabilizing 1,3-diaxial interactions.[5][10] The energy difference can be estimated by summing the A-values of the substituents that are in the axial position in the less stable conformer. In the diaxial conformer, both the chlorine and the carboxylic acid group are axial. Therefore, the estimated energy difference (ΔG°) would be the sum of their A-values:
ΔG° ≈ A(Cl) + A(COOH) ≈ 0.43 kcal/mol + 1.4 kcal/mol ≈ 1.83 kcal/mol
This substantial energy difference suggests that the diequatorial conformer will be heavily favored at equilibrium.
Intramolecular Interactions: The Role of Hydrogen Bonding
Intramolecular hydrogen bonding can be a powerful force in dictating the conformational preference of a molecule.[11][12] In molecules containing both a hydrogen bond donor (like an -OH or -NH group) and a hydrogen bond acceptor (like a carbonyl oxygen or a halogen), the formation of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be sterically disfavored.
In trans-2-chlorocyclohexanecarboxylic acid, the potential for an intramolecular hydrogen bond exists between the hydroxyl proton of the carboxylic acid and the chlorine atom. However, several factors suggest that such an interaction is unlikely to be a dominant force:
-
Weak Acceptor: Chlorine is a relatively weak hydrogen bond acceptor compared to oxygen or nitrogen.[13]
-
Geometric Constraints: In the diequatorial conformation, the chloro and carboxylic acid groups are positioned far apart, making an intramolecular hydrogen bond impossible. In the diaxial conformation, while the groups are closer, the geometry is likely not optimal for a strong hydrogen bond.
-
Solvent Effects: In protic or polar solvents, intermolecular hydrogen bonding with the solvent molecules will likely outcompete any weak intramolecular interaction.
While a weak C-H···O=C interaction has been observed in some specific systems, a Cl···H-O bond in this context is not expected to be strong enough to significantly influence the conformational equilibrium, which is primarily dictated by steric factors.[14]
Experimental Determination of Conformational Equilibrium
Theoretical predictions provide a valuable framework, but experimental validation is crucial for a complete understanding. NMR and FTIR spectroscopy are powerful techniques for probing the conformational landscape of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a cornerstone of conformational analysis. The key parameter for this purpose is the vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus equation.
For a trans-1,2-disubstituted cyclohexane, the protons attached to the carbons bearing the substituents (H1 and H2) provide critical information.
-
In the diequatorial conformer , the relationship between H1 and H2 is axial-axial, corresponding to a dihedral angle of approximately 180°. This results in a large coupling constant, typically in the range of 8-13 Hz.
-
In the diaxial conformer , the relationship between H1 and H2 is equatorial-equatorial, with a dihedral angle of about 60°. This leads to a smaller coupling constant, usually between 2-5 Hz.
Since the molecule exists as a rapidly equilibrating mixture of these two conformers at room temperature, the observed coupling constant (J_obs) will be a weighted average of the coupling constants for the individual conformers:
J_obs = x_ee * J_ee + x_aa * J_aa
where:
-
x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, respectively.
-
J_ee and J_aa are the coupling constants for the pure diequatorial and diaxial conformers.
By measuring J_obs and estimating J_ee and J_aa from model compounds or theoretical calculations, the relative populations of the two conformers can be determined.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-2-chlorocyclohexanecarboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Analysis: Identify the signals corresponding to the protons on the carbons bearing the chloro and carboxylic acid groups. Measure the coupling constant between these two protons.
-
Calculation: Use the measured coupling constant and estimated values for J_ee and J_aa to calculate the mole fractions of the diequatorial and diaxial conformers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for detecting hydrogen bonding. The stretching frequency of an O-H bond is sensitive to its environment. A free, non-hydrogen-bonded O-H group in a carboxylic acid typically shows a sharp absorption band around 3500-3550 cm⁻¹. When involved in a hydrogen bond, this band broadens and shifts to a lower frequency (typically 2500-3300 cm⁻¹ for carboxylic acid dimers).
While a strong intramolecular hydrogen bond between the chloro and carboxylic acid groups is not expected, FTIR can be used to investigate this possibility. The absence of a significant shift in the O-H stretching frequency in a dilute solution of a non-polar solvent would provide evidence against a strong intramolecular hydrogen bond.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of trans-2-chlorocyclohexanecarboxylic acid in a non-polar solvent such as carbon tetrachloride (CCl₄) or hexane.
-
Data Acquisition: Record the FTIR spectrum of the solution in a suitable liquid cell with a path length of 1-10 mm.
-
Analysis: Examine the region of the spectrum corresponding to the O-H stretching vibration (2500-3600 cm⁻¹). The presence of a sharp band around 3500 cm⁻¹ and a broad band at lower wavenumbers would indicate an equilibrium between monomeric (potentially with a very weak intramolecular interaction) and intermolecularly hydrogen-bonded (dimeric) species.
Computational Chemistry: A Theoretical Approach
Computational chemistry provides a powerful in silico tool to complement experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of the different conformers of trans-2-chlorocyclohexanecarboxylic acid with a high degree of accuracy.
Computational Workflow
Caption: A typical DFT workflow for conformational analysis.
A recommended level of theory for this type of system would be the M06-2X functional with a 6-311++G(d,p) basis set, as this combination has been shown to perform well for systems with non-covalent interactions.[15][16][17] Solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
Protocol for DFT Calculations
-
Structure Building: Construct 3D models of both the diequatorial and diaxial conformers of trans-2-chlorocyclohexanecarboxylic acid using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G* for initial optimization).
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to ensure that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
High-Accuracy Energy Calculation: Perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain more accurate electronic energies.
-
Data Analysis: Compare the calculated Gibbs free energies of the two conformers to determine their relative stabilities and predict the equilibrium population.
Data Summary and Interpretation
The following table summarizes the key parameters in the conformational analysis of trans-2-chlorocyclohexanecarboxylic acid.
| Parameter | Diequatorial Conformer | Diaxial Conformer | Method of Determination |
| Relative Energy | Favored | Disfavored | A-Value Estimation, DFT |
| ¹H-¹H Coupling (H1-H2) | ~8-13 Hz (axial-axial) | ~2-5 Hz (equatorial-equatorial) | ¹H NMR Spectroscopy |
| Intramolecular H-Bond | Not Possible | Unlikely/Very Weak | FTIR Spectroscopy, DFT |
| Steric Strain | Minimal | Significant 1,3-diaxial strain | A-Value Estimation, DFT |
Based on the additive nature of A-values and the general principles of conformational analysis, the diequatorial conformer of trans-2-chlorocyclohexanecarboxylic acid is predicted to be overwhelmingly the most stable. Experimental determination via ¹H NMR is expected to show a large vicinal coupling constant for the protons on the substituted carbons, confirming the predominance of the diequatorial conformation. Computational calculations will further corroborate this finding by revealing a significant energy difference between the two chair forms.
Conclusion
The conformational analysis of trans-2-chlorocyclohexanecarboxylic acid is a clear illustration of the fundamental principles governing the three-dimensional structure of substituted cyclohexanes. The steric demands of the chloro and carboxylic acid groups, as quantified by their A-values, strongly favor a diequatorial arrangement in the chair conformation. While the potential for intramolecular hydrogen bonding exists, it is not considered a significant factor in determining the conformational equilibrium for this particular molecule. A combined approach utilizing theoretical calculations, NMR spectroscopy, and FTIR spectroscopy provides a robust and comprehensive framework for elucidating the conformational preferences of such molecules, offering critical insights for their application in drug design and other areas of chemical science.
References
-
Wikipedia. A value. [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
ResearchGate. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. [Link]
-
ACS Publications. Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]
-
ResearchGate. Understanding molecular properties of halogenated cyclohexane – A DFT study. [Link]
-
PubChem. Cyclohexanecarboxylic acid. [Link]
-
University of Wisconsin-Madison. Relationships Between Conformations of Disubstituted Cyclohexanes. [Link]
-
PMC. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]
-
Academia.edu. Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]
-
Chemistry LibreTexts. 4.12: Substituted Cycloalkanes. [Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
-
ResearchGate. Hydrogen Bond Hierarchy: Persistent Phenol••• Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties. [Link]
-
Chemistry Stack Exchange. Confusion in naming a carboxylic acid with a cyclohexyl group. [Link]
-
Chemistry LibreTexts. 4.9: Conformations of Disubstituted Cyclohexanes. [Link]
-
Lumen Learning. Disubstituted Cyclohexanes. [Link]
-
Unacademy. Hydrogen Bonding in Alcohols and Carboxylic Acid. [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]
-
KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane. [Link]
-
ACS Publications. Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. [Link]
-
ACS Publications. Molecular Structures of trans-1,2-Dihalocyclohexanes. [Link]
-
YouTube. Computational conformational analysis of cyclohexanes. [Link]
-
ACS Publications. A C−H···OC Hydrogen Bond? Intramolecular Hydrogen Bonding in a Novel Semirubin. [Link]
-
PubMed. The conformational analysis of 2-halocyclooctanones. [Link]
-
YouTube. IUPAC Nomenclature of Cyclic Carboxylic Acids. [Link]
-
Scribd. 3.9 - Conformations of Disubstituted Cyclohexanes. [Link]
-
SlideShare. stereochemistry of disubstituted cyclohexane. [Link]
-
ResearchGate. Conformational Analysis and Cyclohexane. [Link]
-
Quora. Can there be intramolecular hydrogen bonding in carboxylic acids? [Link]
Sources
- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. scribd.com [scribd.com]
- 11. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Understand the concept of hydrogen bonding in alcohol and carboxylic acids. [unacademy.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
